2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)-N,N-diphenylacetamide
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Overview
Description
2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)-N,N-diphenylacetamide is a complex organic compound characterized by the presence of trifluoromethyl and diphenylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)-N,N-diphenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)aniline with ethyl chloroacetate to form an intermediate, which is then reacted with diphenylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)-N,N-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)-N,N-diphenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)-N,N-diphenylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, modulating their activity through various pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl acetate
- Cyclohexaneacetic acid, 1-[2-oxo-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethyl]
- 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid
Uniqueness
2-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)-N,N-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both trifluoromethyl and diphenylacetamide groups makes it particularly versatile for various applications .
Properties
Molecular Formula |
C23H19F3N2O3 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[2-oxo-2-(N-phenylanilino)ethoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H19F3N2O3/c24-23(25,26)17-8-7-9-18(14-17)27-21(29)15-31-16-22(30)28(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,27,29) |
InChI Key |
CJBQIJZKHFCHIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)COCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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